molecular formula C26H19N5O3S B2642630 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 958613-55-3

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No. B2642630
CAS RN: 958613-55-3
M. Wt: 481.53
InChI Key: JBYJXMCRALILBD-UHFFFAOYSA-N
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Description

2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19N5O3S and its molecular weight is 481.53. The purity is usually 95%.
BenchChem offers high-quality 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(1H-indol-3-yl)methyl]-5-{[(4-nitrophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antibacterial Activities

Quinazolinone derivatives have been studied for their antifungal and antibacterial properties. For instance, quinazolinone analogs have shown significant biological activity against various standard strains, indicating their potential as antimicrobial agents (Ravinder Nath ANISETTI & M. S. Reddy, 2012). This suggests that the compound could be explored for its antimicrobial efficacy.

Antitumor Activity

Quinazolinone and imidazoquinazoline derivatives have demonstrated remarkable potential as antitumor agents. Studies have revealed that these compounds exhibit high anti-monoamine oxidase and antitumor activity, making them candidates for cancer treatment research (A. Markosyan et al., 2015). This indicates a possibility for the compound of interest to be investigated for its antitumor properties.

Corrosion Inhibition

Research on quinazolinone derivatives has also uncovered their utility as corrosion inhibitors for metals in acidic environments. Compounds such as 3-methyl-2-(4-nitrophenyl) quinazolin-4(3H)-one have shown to provide significant protection against mild steel corrosion, suggesting their application in materials science and engineering (N. Errahmany et al., 2020). This implies that the compound of interest could be explored for corrosion inhibition applications.

Anti-inflammatory and Gastric Sparing Effects

Some quinazolinone derivatives have been designed and synthesized with the aim of identifying potent anti-inflammatory agents that spare the gastric lining. These compounds have shown promising anti-inflammatory activity while being gastric safe compared to traditional NSAIDs (E. Manivannan & S. Chaturvedi, 2011). This suggests a potential research avenue for the compound in the development of safer anti-inflammatory medications.

properties

IUPAC Name

2-(1H-indol-3-ylmethyl)-5-[(4-nitrophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O3S/c32-25-23(13-17-14-27-21-7-3-1-5-19(17)21)28-24-20-6-2-4-8-22(20)29-26(30(24)25)35-15-16-9-11-18(12-10-16)31(33)34/h1-12,14,23,27H,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYJXMCRALILBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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